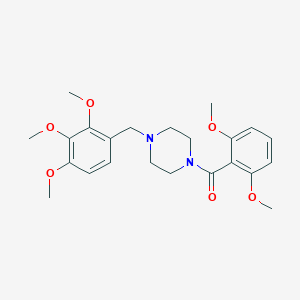![molecular formula C24H33N3O2 B247603 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine, also known as Dimebon or Latrepirdine, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It was first developed as an antihistamine in the 1980s, but its clinical use was discontinued due to lack of efficacy. However, recent studies have shown that it may have neuroprotective and cognitive-enhancing effects, making it a promising candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is not fully understood, but it is thought to involve multiple targets in the brain, including the NMDA receptor, histamine receptor, and mitochondrial function. It has been shown to modulate calcium influx and reduce excitotoxicity, which may contribute to its neuroprotective effects. It has also been shown to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, enhance mitochondrial function, and modulate calcium influx. It has also been shown to improve synaptic plasticity and cognitive function, and to protect against neurodegeneration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. It has also been shown to have a favorable safety profile in clinical trials. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials for the treatment of neurological disorders. Other potential applications of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine include the treatment of psychiatric disorders and cancer. Overall, 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has shown promising potential as a therapeutic agent for various neurological disorders, and further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with piperidine to form 1-(2,4-dimethoxybenzyl)piperidine, which is then reacted with phenylpiperazine to yield the final product. The synthesis has been optimized to improve the yield and purity of the compound, and various analytical techniques are used to confirm the identity and purity of the product.
Aplicaciones Científicas De Investigación
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation, and to enhance mitochondrial function. It has also been shown to improve cognitive function and memory in animal models and in clinical trials.
Propiedades
Nombre del producto |
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine |
|---|---|
Fórmula molecular |
C24H33N3O2 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C24H33N3O2/c1-28-23-9-8-20(24(18-23)29-2)19-25-12-10-22(11-13-25)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-9,18,22H,10-17,19H2,1-2H3 |
Clave InChI |
OUUWRNWSMROJQV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)



![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)

![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)